Atorvastatin calcium

概要

説明

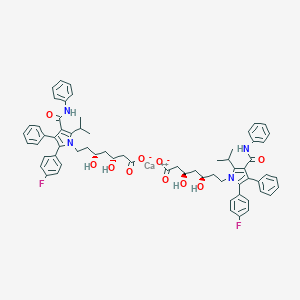

Atorvastatin calcium is a synthetic, calcium-salt form of a selective and competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. Its chemical structure is defined as (3R,5R)-7-[2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid calcium salt (2:1) (C₆₆H₆₈CaF₂N₄O₁₀·3H₂O; molecular weight: 1209.4 g/mol) . Clinically, it is administered in doses ranging from 10–80 mg daily to reduce elevated levels of LDL-cholesterol, apolipoprotein B, and triglycerides, while increasing HDL-cholesterol in patients with hyperlipidemia .

This compound exists in both crystalline and amorphous solid-state forms, with polymorphic variations impacting its solubility, bioavailability, and stability . Analytical methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) and spectrofluorimetry have been extensively validated for quantifying the drug and its impurities in pharmaceutical formulations .

準備方法

Paal-Knorr Pyrrole Synthesis Route

Reaction Mechanism and Key Intermediates

The Paal-Knorr route remains the most widely employed industrial method for synthesizing atorvastatin calcium. This pathway begins with the formation of the pyrrole core through cyclocondensation of a β-ketoamide with a primary amine. The reaction proceeds via nucleophilic attack of the amine on the carbonyl groups, followed by dehydration to form the aromatic pyrrole ring . A critical intermediate in this route is the ketal-protected diol ester, which undergoes sequential deprotection, ester hydrolysis, and calcium salt formation to yield the final API .

Process Optimization Challenges

Early implementations of this route faced challenges in controlling stereochemistry and eliminating byproducts during the pyrrole formation step. Researchers addressed these issues through:

-

Solvent Selection : Replacing polar aprotic solvents with toluene/THF mixtures (3:1 v/v) improved reaction homogeneity and reduced tar formation .

-

Catalyst Screening : Transitioning from imidazole-based catalysts to magnesium ethoxide enhanced regioselectivity, achieving >95% conversion in the β-ketoester formation step .

-

Temperature Control : Maintaining the reaction at 50–55°C during cyclocondensation minimized side reactions while ensuring complete ring closure .

Table 1: Comparative Analysis of Paal-Knorr Route Variations

| Parameter | Traditional Method | Optimized Protocol |

|---|---|---|

| Reaction Steps | 6 | 4 |

| Overall Yield | 58% | 82% |

| Purity (HPLC) | 98.2% | 99.7% |

| Scalability | Bench-scale | 7 kg batches |

Stetter-Amino Side Chain Condensation Method

Novel Two-Component Approach

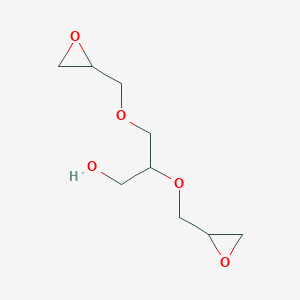

The patent-pending Stetter-amino side chain method (WO2007096751A1) introduces a streamlined synthesis by directly coupling 4-(4-fluorophenyl)-2-isobutyryl-4-oxo-N-phenylbutyramide (Stetter compound) with [6-(2-aminoethyl)-2,2-dimethyl- dioxan-4-yl]-acetic acid tert-butyl ester (amino side chain) . This approach eliminates three intermediate steps compared to traditional routes by leveraging:

-

Molar Ratio Optimization : A 1:4 stoichiometry (Stetter compound:amino side chain) maximizes diol intermediate yield (78–82%) while allowing 92–95% recovery of excess amino side chain .

-

Catalytic Pivalic Acid : 0.5–1.0 mol% pivalic acid in cyclohexane/THF (2:1 v/v) accelerates coupling at 60–65°C, reducing reaction time from 48 to 16 hours .

Crystallization and Purification Innovations

The patented method introduces a two-stage crystallization process that enhances final product purity:

-

Primary Crystallization : IPA/water (3:1) at 10–15°C precipitates crude this compound with 96.5% purity .

-

Charcoal Treatment : Activated carbon (5% w/w) in methanol removes colored impurities, followed by anti-solvent crystallization with water to achieve pharmacopeial-grade purity (>99.8%) .

Table 2: Critical Parameters in Stetter-Amino Side Chain Coupling

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 60–65°C | >75°C increases decomposition |

| Pivalic Acid Loading | 0.7–0.9 mol% | Lower: Slower kinetics |

| Higher: Emulsion formation | ||

| Post-Reaction pH | 8.2–8.5 (NH4OH) | Prevents lactone formation |

Kilogram-Scale Synthesis and Industrial Refinements

Deprotection and Hydrolysis Modifications

The transition from lab-scale to multi-kilogram production (PMC4333361) necessitated re-engineering of the ketal deprotection and ester hydrolysis steps :

-

Acid Selection : Switching from HCl to H2SO4 (1.5 M) in aqueous THF improved ketal cleavage efficiency (98% vs. 89%) while minimizing epimerization .

-

Calcium Salt Formation : Implementing a biphasic ethyl acetate/water system during counterion exchange reduced calcium hydroxide usage by 40% and eliminated gel formation issues .

Environmental and Economic Considerations

Scale-up optimizations focused on waste reduction and cost-effectiveness:

-

Solvent Recovery : Distillation and reuse of THF/cyclohexane mixtures decreased solvent consumption from 15 L/kg to 4.2 L/kg .

-

Byproduct Utilization : The recovered amino side chain is recycled into subsequent batches, lowering raw material costs by €120/kg of API produced .

Table 3: Comparative Metrics for Kilogram-Scale Batches

化学反応の分析

Degradation Reactions

Atorvastatin calcium degrades under specific conditions, impacting stability and efficacy.

Photodegradation

Exposure to UV light induces photo-oxygenation in the presence of water vapor and O₂:

- Primary Pathway : Hydrolysis of the lactone ring and oxidation of the pyrrole moiety .

- Products : Atorvastatin free acid and Ca(OH)₂ .

Table 2: Photodegradation Conditions and Outcomes

| Condition | Degradation Rate | Major Products | Source |

|---|---|---|---|

| UV light (254 nm) | 48 hrs | Hydroxy derivatives, lactones | |

| pH 7–8 (phosphate buffer) | 72 hrs | Oxidized pyrrole metabolites |

Hydrolytic Degradation

- Alkaline Hydrolysis : NaOH (10%) cleaves ester groups, forming β-hydroxy carboxylic acid intermediates .

- Acid-Catalyzed : HCl (1N) removes protecting groups but risks pyrrole ring instability .

Metabolic Reactions

This compound undergoes extensive hepatic metabolism:

CYP3A4-Mediated Hydroxylation

- Primary Metabolites : Ortho- and parahydroxylated derivatives (70% of HMG-CoA reductase inhibition activity) .

- Lactonization : Metabolites form lactones via UGT1A1/1A3-mediated glucuronidation, which hydrolyze back to active acids .

Table 3: Key Metabolic Pathways

| Enzyme | Reaction Type | Metabolites | Bioactivity |

|---|---|---|---|

| CYP3A4 | Hydroxylation | Ortho-/parahydroxy atorvastatin | Active |

| UGT1A1/1A3 | Glucuronidation | Lactone derivatives | Inactive |

Genetic Polymorphisms

Interaction with Excipients and Buffers

- Phosphate Buffers (pH 7–8) : Accelerate degradation via nucleophilic attack on the lactone ring .

- Excipients in Formulations : Polyvinylpyrrolidone stabilizes the compound, reducing photodegradation by 30% .

Industrial Process Innovations

- Amorphous Form Synthesis : Crystalline this compound is dissolved in THF/methanol and precipitated with cyclohexane, achieving >99.5% purity .

- Green Chemistry : Ethyl acetate replaces dichloromethane for calcium salt isolation, reducing environmental impact .

Key Findings and Implications

- Synthesis Efficiency : The Paal-Knorr route remains dominant industrially, but Ugi-based methods offer shorter pathways .

- Stability Challenges : Photodegradation necessitates opaque packaging and excipient optimization .

- Metabolic Activation : Hydroxylated metabolites drive therapeutic efficacy, influenced by CYP3A4 inhibitors (e.g., erythromycin) .

科学的研究の応用

Cancer Therapy

1.1 Mechanism of Action

Atorvastatin functions primarily as an HMG-CoA reductase inhibitor, which plays a crucial role in cholesterol biosynthesis. Recent studies suggest that atorvastatin may also influence cancer cell growth and apoptosis, making it a candidate for repurposing in oncology.

1.2 Drug Repurposing for Breast Cancer

A notable study investigated the use of atorvastatin calcium in solid lipid nanoparticles (SLNs) decorated with lactoferrin to enhance tumor targeting in breast cancer. The results indicated that atorvastatin-loaded SLNs achieved an entrapment efficiency exceeding 90% and demonstrated a sustained release profile, with 78.97% of the drug released after 24 hours. In vitro studies showed that a concentration of 27.4 μg/mL was sufficient for total growth inhibition of MCF-7 breast cancer cell lines, which is lower than the concentrations required for plain atorvastatin or adriamycin, suggesting improved efficacy through this delivery method .

1.3 Targeted Nanoparticle Delivery

Further research highlighted the effectiveness of mannose-anchored lipid-based nanoparticles containing atorvastatin and vinpocetine as targeted therapies for breast cancer. This approach not only improves drug delivery but also minimizes systemic side effects by enhancing selective accumulation in tumor tissues .

Ocular Drug Delivery

2.1 Microneedle Technology

This compound has been explored in microneedle-based drug delivery systems aimed at treating ocular diseases such as glaucoma and age-related macular degeneration. Microneedles facilitate precise control over drug delivery to the eye, overcoming barriers posed by traditional administration methods. These devices allow for sustained release of atorvastatin, enhancing therapeutic outcomes while reducing the discomfort associated with intravitreal injections .

Combination Therapies

3.1 Bilayer Tablets

Research has also focused on formulating bilayer tablets that combine this compound with nicotinic acid to improve lipid-lowering effects while minimizing side effects associated with high doses of either component alone. This combination aims to provide an immediate release layer of atorvastatin alongside nicotinic acid's benefits, potentially leading to better patient compliance and therapeutic outcomes .

Data Tables

作用機序

Atorvastatin calcium exerts its effects by inhibiting the enzyme HMG-CoA reductase, which catalyzes the conversion of HMG-CoA to mevalonic acid, a critical step in cholesterol biosynthesis . By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to decreased levels of low-density lipoprotein (LDL) cholesterol and very-low-density lipoprotein (VLDL) cholesterol . This reduction in cholesterol levels ultimately lowers the risk of cardiovascular diseases .

類似化合物との比較

Pharmacodynamic Comparison with Simvastatin

Atorvastatin calcium shares a pharmacodynamic profile with simvastatin, another HMG-CoA reductase inhibitor. Both drugs lower LDL cholesterol by inhibiting hepatic cholesterol synthesis. However, atorvastatin exhibits a longer half-life (~14 hours) compared to simvastatin (1–3 hours), enabling once-daily dosing and sustained lipid-lowering effects .

Pharmacokinetic and Bioavailability Profiles

This compound demonstrates variable oral bioavailability (~12–14%) due to extensive first-pass metabolism and low solubility. Comparative studies of its nanoparticulate formulation (120–140 nm particle size) with the marketed formulation (Lipicure®) revealed a 66% reduction in dose requirement for equivalent lipid-lowering efficacy in hyperlipidemic rats. The nanoparticulate form also showed negligible myotoxicity (evidenced by lower creatine kinase and lactate dehydrogenase levels) compared to conventional formulations .

Stability and Degradation Behavior

This compound is susceptible to photodegradation and hydrolysis under acidic/alkaline conditions, generating impurities such as desfluoro-atorvastatin, lactone derivatives, and epimers .

Table 1: Key Stability-Indicating Methods for this compound vs. Pharmacopeial Standards

Solid-State and Formulation Advances

Amorphous this compound nanoparticles (140 nm) exhibit zero-order release kinetics in vitro and enhanced bioavailability compared to crystalline forms. Coamorphous formulations with polymers like PLGA further improve solubility and reduce adverse effects like myotoxicity . In contrast, simvastatin is typically administered in crystalline form, limiting its bioavailability enhancements .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for quantifying Atorvastatin Calcium in pharmaceutical formulations?

- Methodological Answer : Reverse-phase HPLC (RP-HPLC) is widely used for quantification, with mobile phases typically comprising acetonitrile and phosphate buffer (pH 3.0–5.0) at a flow rate of 1.0–1.5 mL/min, using C18 columns for separation . Spectrophotometric methods involving ion-pair complexes with acid dyes (e.g., bromocresol green) are cost-effective alternatives, validated per ICH guidelines for linearity (1–30 μg/mL), precision (RSD <2%), and accuracy (98–102%) . For plasma analysis, UPLC-MS/MS with protein precipitation (acetonitrile) achieves sensitivity down to 0.1 ng/mL .

Q. How is the Paal-Knorr synthesis method optimized for this compound intermediates?

- Methodological Answer : The Paal-Knorr reaction is critical for synthesizing the pyrrole nucleus. Key steps include:

- Intermediate 1 : Condensation of 4-fluoroacetophenone with ethyl acetoacetate under acidic conditions to form diketone precursors.

- Intermediate 2 : Cyclization with ammonium acetate yields the pyrrole core, followed by chiral resolution using (R)-(−)-1-phenylethylamine to achieve enantiomeric purity (>99%) .

- Optimization : Reaction temperature (70–80°C) and solvent polarity (toluene/ethanol mixtures) significantly impact yield (70–85%) and impurity profiles .

Q. What protocols ensure stability of this compound in solid dosage forms?

- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) evaluates degradation under stress conditions. Key parameters:

- Dissolution : Use USP Apparatus II (paddle, 50 rpm) with pH 6.8 phosphate buffer; >85% release within 30 min indicates robustness .

- Degradation Products : Forced degradation studies (acid/alkaline hydrolysis, oxidation, photolysis) coupled with HPLC-UV identify major impurities (e.g., lactone and diketone derivatives) .

Advanced Research Questions

Q. How to resolve discrepancies in pharmacokinetic data when this compound is co-administered with amlodipine?

- Methodological Answer : Drug-drug interaction studies require:

- LC-MS/MS Analysis : Simultaneous quantification of both drugs in plasma using deuterated internal standards (e.g., atorvastatin-d5) to minimize matrix effects .

- CYP3A4 Inhibition Assessment : Amlodipine inhibits CYP3A4, altering atorvastatin metabolism. Monitor AUC0–t ratios (atorvastatin:amlodipine ≈ 5:1) and adjust doses based on genotype (e.g., SLCO1B1 polymorphisms affecting hepatic uptake) .

Q. What advanced techniques characterize amorphous solid dispersions of this compound?

- Methodological Answer :

- Electrospraying : Produces nano-solid dispersions (particle size 100–200 nm) with ezetimibe. Use XRD and DSC to confirm amorphous state (Tg ≈ 70°C) .

- Dissolution Enhancement : Co-processing with croscarmellose sodium increases solubility by 3-fold in simulated intestinal fluid (pH 6.8) compared to crystalline forms .

Q. How do photodegradation pathways of this compound impact formulation design?

- Methodological Answer : Photostability studies under UV (254 nm) and visible light reveal:

- Primary Pathway : Oxidative cleavage of the dihydroxyheptanoic side chain, forming a ketone derivative (λmax 245 nm) .

- Mitigation Strategies : Use opaque packaging and antioxidants (e.g., BHT) to reduce degradation rates by >50% under ICH Q1B guidelines .

Q. Contradictions and Validation

- Data Contradictions : Discrepancies in dissolution profiles between amorphous vs. crystalline forms (e.g., 95% vs. 65% release at 30 min) require validation via PXRD and FTIR to confirm polymorphic purity .

- Analytical Cross-Validation : Compare HPLC-UV (LOD 0.5 μg/mL) with UPLC-MS/MS (LOD 0.1 ng/mL) for plasma samples to address sensitivity gaps .

特性

Key on ui mechanism of action |

Atorvastatin is a statin medication and a competitive inhibitor of the enzyme HMG-CoA (3-hydroxy-3-methylglutaryl coenzyme A) reductase, which catalyzes the conversion of HMG-CoA to mevalonate, an early rate-limiting step in cholesterol biosynthesis. Atorvastatin acts primarily in the liver, where decreased hepatic cholesterol concentrations stimulate the upregulation of hepatic low-density lipoprotein (LDL) receptors, which increases hepatic uptake of LDL. Atorvastatin also reduces Very-Low-Density Lipoprotein-Cholesterol (VLDL-C), serum triglycerides (TG) and Intermediate Density Lipoproteins (IDL), as well as the number of apolipoprotein B (apo B) containing particles, but increases High-Density Lipoprotein Cholesterol (HDL-C). _In vitro_ and _in vivo_ animal studies also demonstrate that atorvastatin exerts vasculoprotective effects independent of its lipid-lowering properties, also known as the pleiotropic effects of statins. These effects include improvement in endothelial function, enhanced stability of atherosclerotic plaques, reduced oxidative stress and inflammation, and inhibition of the thrombogenic response. Statins were also found to bind allosterically to β2 integrin function-associated antigen-1 (LFA-1), which plays an essential role in leukocyte trafficking and T cell activation. In animal models, Lipitor lowers plasma cholesterol and lipoprotein levels by inhibiting 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase and cholesterol synthesis in the liver and by increasing the number of hepatic low-density lipoprotein (LDL) receptors on the cell surface to enhance uptake and catabolism of LDL; Lipitor also reduces LDL production and the number of LDL particles. Lipitor reduces LDL-cholesterol (LDL-C) in some patients with homozygous familial hypercholesterolemia (FH), a population that rarely responds to other lipid-lowering medication(s). Lipitor is a selective, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme that converts 3-hydroxy-3-methylglutaryl-coenzyme A to mevalonate, a precursor of sterols, including cholesterol. Cholesterol and triglycerides circulate in the bloodstream as part of lipoprotein complexes. With ultracentrifugation, these complexes separate into HDL (high-density lipoprotein), IDL (intermediate-density lipoprotein), LDL (low-density lipoprotein), and VLDL (very-low-density lipoprotein) fractions. Triglycerides (TG) and cholesterol in the liver are incorporated into VLDL and released into the plasma for delivery to peripheral tissues. LDL is formed from VLDL and is catabolized primarily through the high-affinity LDL receptor. Clinical and pathologic studies show that elevated plasma levels of total cholesterol (total-C), LDL-cholesterol (LDL-C), and apolipoprotein B (apo B) promote human atherosclerosis and are risk factors for developing cardiovascular disease, while increased levels of HDL-C are associated with a decreased cardiovascular risk. Statins are largely used in clinics in the treatment of patients with cardiovascular diseases for their effect on lowering circulating cholesterol. Lectin-like oxidized low-density lipoprotein (LOX-1), the primary receptor for ox-LDL, plays a central role in the pathogenesis of atherosclerosis and cardiovascular disorders. We have recently shown that chronic exposure of cells to lovastatin disrupts LOX-1 receptor cluster distribution in plasma membranes, leading to a marked loss of LOX-1 function. Here we investigated the molecular mechanism of statin-mediated LOX-1 inhibition and we demonstrate that all tested statins /including atorvastatin/ are able to displace the binding of fluorescent ox-LDL to LOX-1 by a direct interaction with LOX-1 receptors in a cell-based binding assay. Molecular docking simulations confirm the interaction and indicate that statins completely fill the hydrophobic tunnel that crosses the C-type lectin-like (CTLD) recognition domain of LOX-1. Classical molecular dynamics simulation technique applied to the LOX-1 CTLD, considered in the entire receptor structure with or without a statin ligand inside the tunnel, indicates that the presence of a ligand largely increases the dimer stability. Electrophoretic separation and western blot confirm that different statins binding stabilize the dimer assembly of LOX-1 receptors in vivo. The simulative and experimental results allow us to propose a CTLD clamp motion, which enables the receptor-substrate coupling. ... 3-Hydroxy-3-methylglutaryl coenzyme A reductase inhibitors (statins) exert potent vasculoprotective effects. However, the potential contribution to angiogenesis is controversial. In the present study, we demonstrate that atorvastatin dose-dependently affects endothelial cell migration and angiogenesis. In vivo relevant concentrations of 0.01 to 0.1 umol/L atorvastatin or mevastatin promote the migration of mature endothelial cells and tube formation. Moreover, atorvastatin also increases migration and the potency to form vessel structures of circulating endothelial progenitor cells, which may contribute to vasculogenesis. In contrast, higher concentrations (>0.1 umol/L atorvastatin) block angiogenesis and migration by inducing endothelial cell apoptosis. The dose-dependent promigratory and proangiogenic effects of atorvastatin on mature endothelial cells are correlated with the activation of the phosphatidylinositol 3-kinase-Akt pathway, as determined by the phosphorylation of Akt and endothelial NO synthase (eNOS) at Ser1177. In addition, the stimulation of migration and tube formation was blocked by phosphatidylinositol 3-kinase inhibitors. In contrast, the well-established stabilization of eNOS mRNA was achieved only at higher concentrations, suggesting that posttranscriptional activation rather than an increase in eNOS expression mediates the proangiogenic effect of atorvastatin. Taken together, these data suggest that statins exert a double-edged role in angiogenesis signaling by promoting the migration of mature endothelial cells and endothelial progenitor cells at low concentrations, whereas the antiangiogenic effects were achieved only at high concentrations. Here, we found that atorvastatin promoted the expansion of myeloid-derived suppressor cells (MDSCs) both in vitro and in vivo. Atorvastatin-derived MDSCs suppressed T-cell responses by nitric oxide production. Addition of mevalonate, a downstream metabolite of 3-hydroxy-3-methylglutaryl coenzyme A reductase, almost completely abrogated the effect of atorvastatin on MDSCs, indicating that the mevalonate pathway was involved. Along with the amelioration of dextran sodium sulfate (DSS) -induced murine acute and chronic colitis, we observed a higher MDSC level both in spleen and intestine tissue compared with that from DSS control mice. More importantly, transfer of atorvastatin-derived MDSCs attenuated DSS acute colitis and T-cell transfer of chronic colitis. Hence, our data suggest that the expansion of MDSCs induced by statins may exert a beneficial effect on autoimmune diseases. In summary, our study provides a novel potential mechanism for statins-based treatment in inflammatory bowel disease and perhaps other autoimmune diseases. |

|---|---|

CAS番号 |

134523-03-8 |

分子式 |

C66H74CaF2N4O13 |

分子量 |

1209.4 g/mol |

IUPAC名 |

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate |

InChI |

InChI=1S/2C33H35FN2O5.Ca.3H2O/c2*1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;;;;/h2*3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);;3*1H2/q;;+2;;;/p-2/t2*26-,27-;;;;/m11..../s1 |

InChIキー |

SHZPNDRIDUBNMH-NIJVSVLQSA-L |

SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |

異性体SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2] |

正規SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.O.O.O.[Ca+2] |

外観 |

Powder |

melting_point |

159.1 - 190.6 °C |

Key on ui other cas no. |

134523-03-8 |

物理的記述 |

Solid |

ピクトグラム |

Irritant |

関連するCAS |

110862-48-1 (Parent) |

溶解性 |

Practically insoluble |

同義語 |

(3R,5R)-7-(2-(4-Fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid atorvastatin atorvastatin calcium atorvastatin calcium anhydrous atorvastatin calcium hydrate atorvastatin calcium trihydrate atorvastatin, calcium salt CI 981 CI-981 CI981 Lipitor liptonorm |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。